molecular formula C10H13Tl B592718 CID 102268995 CAS No. 10158-43-7

CID 102268995

Cat. No.: B592718
CAS No.: 10158-43-7
M. Wt: 337.594
InChI Key: HDFSJJBCZFTGHR-UHFFFAOYSA-N
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Description

Based on contextual references, it may belong to the oscillatoxin family of cyanobacterial-derived toxins, which are known for their complex polyketide structures and bioactivity .

Properties

CAS No.

10158-43-7

Molecular Formula

C10H13Tl

Molecular Weight

337.594

IUPAC Name

ethynylbenzene;methane;thallium

InChI

InChI=1S/C8H5.2CH4.Tl/c1-2-8-6-4-3-5-7-8;;;/h3-7H;2*1H4;

InChI Key

HDFSJJBCZFTGHR-UHFFFAOYSA-N

SMILES

C.C.[C]#CC1=CC=CC=C1.[Tl]

Synonyms

Dimethyl(phenylethynyl)thallium(III)

Origin of Product

United States

Chemical Reactions Analysis

CID 102268995 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxides, while in reduction reactions, it may yield reduced forms of the original compound .

Scientific Research Applications

CID 102268995 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including CO oxidation . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways. In industry, it is used in the production of materials with specific properties, such as enhanced catalytic activity and stability .

Mechanism of Action

The mechanism of action of CID 102268995 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function . The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, and CID 156582092) as structurally analogous compounds (Figure 1) . Below is a systematic comparison:

Property CID 102268995 (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Structural Features Likely polyketide backbone Polyketide with lactone ring Methylated derivative of Oscillatoxin D Variant with hydroxylation Variant with unsaturated bonds
Molecular Weight Not available ~800–1000 Da (estimated) ~814–1014 Da (estimated) ~800–1000 Da (estimated) ~800–1000 Da (estimated)
Bioactivity Potential cytotoxicity Cytotoxic, inhibits protein synthesis Enhanced membrane permeability Moderate cytotoxicity Synergistic effects with other toxins
Natural Source Cyanobacteria (inferred) Marine cyanobacteria Marine cyanobacteria Marine cyanobacteria Marine cyanobacteria
Key Functional Groups Lactone, hydroxyl, methyl groups Lactone, hydroxyl Lactone, methyl Lactone, hydroxyl Lactone, unsaturated bonds

Notes:

  • Oscillatoxin derivatives share a conserved polyketide core but differ in substituents (e.g., methyl groups, hydroxylation sites), which influence bioactivity and stability .
  • This compound may exhibit distinct pharmacological properties due to structural variations, though experimental validation is absent in the evidence.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 102268995’s molecular interactions?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: “How does this compound (Intervention) modulate [specific receptor/enzyme] (Comparison to baseline) in [cell type/organism] (Population) under [experimental conditions] (Time)?” This ensures specificity and measurability .
  • Key Criteria : Ensure the question is Feasible, Interesting, Novel, Ethical, and Relevant (FINER) . Avoid overly broad terms like “mechanism” without specifying molecular targets or pathways .

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodology :

Primary Sources : Use databases like PubMed or SciFinder to retrieve peer-reviewed studies on this compound’s synthesis, bioactivity, or structural analogs. Prioritize articles with reproducible experimental protocols .

Gap Analysis : Identify contradictions in reported data (e.g., conflicting IC50 values for the same target) and note methodological differences (e.g., assay conditions, purity standards) .

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